{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine

NMDA receptor antagonist calcium imaging cerebellar granule neurons

{2‑Oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine (also known as 2‑oxaadamantane‑1‑methanamine; CAS 106237‑15‑4) is a heteroadamantane cage compound in which a methylene‑bridged primary amine is attached at the bridgehead C‑1 position of the 2‑oxaadamantane scaffold. The substitution of a methylene group in the adamantane cage by an oxygen atom significantly alters the lipophilicity and hydrogen‑bonding capacity relative to the all‑carbon adamantane nucleus [REFS‑1].

Molecular Formula C10H17NO
Molecular Weight 167.252
CAS No. 106237-15-4
Cat. No. B2683506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine
CAS106237-15-4
Molecular FormulaC10H17NO
Molecular Weight167.252
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(O3)CN
InChIInChI=1S/C10H17NO/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9H,1-6,11H2
InChIKeyHQUYJULKWGGHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Oxatricyclo[3.3.1.1,3,7]decan‑1‑yl]methanamine – Chemical Class, Core Scaffold & Key Biological Targets


{2‑Oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine (also known as 2‑oxaadamantane‑1‑methanamine; CAS 106237‑15‑4) is a heteroadamantane cage compound in which a methylene‑bridged primary amine is attached at the bridgehead C‑1 position of the 2‑oxaadamantane scaffold. The substitution of a methylene group in the adamantane cage by an oxygen atom significantly alters the lipophilicity and hydrogen‑bonding capacity relative to the all‑carbon adamantane nucleus [REFS‑1]. Pharmacologically, the compound belongs to the class of polycyclic cage amines that have been explored as NMDA receptor antagonists, trypanocidal agents, and antiviral candidates, with the 2‑oxaadamantane scaffold serving as a direct structural analog of the clinically approved drugs amantadine and memantine [REFS‑2].

Why Generic Adamantane‑Amine Interchange Is Not Advisable: The 2‑Oxaadamantane‑1‑methanamine Case


Simple substitution of {2‑oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine by other adamantane‑ or heteroadamantane‑amines is not pharmacologically equivalent because the introduction of the endocyclic oxygen atom and the precise position of the aminomethyl group fundamentally change the electronic character, conformational rigidity, and the hydrogen‑bonding profile of the molecular scaffold [REFS‑1]. Crystallographic and computational evidence on the 2‑oxaadamantane core demonstrates that the oxygen atom is able to engage in weak hydrogen bonds within enzyme active sites, leading to active‑site rearrangements that are inaccessible to the all‑carbon adamantane analogues [REFS‑2]. Moreover, structure‑activity relationship (SAR) data from closely related (2‑oxaadamant‑1‑yl)amine congeners confirm that the absence of a C‑3 substituent (a structural feature shared by the title compound) renders the molecule virtually inactive as an NMDA receptor antagonist, whereas the same C‑3‑unsubstituted pattern in the classic adamantane series (e.g., amantadine) still retains measurable antagonist potency [REFS‑1]. Consequently, any procurement decision that treats this compound as a trivial “drop‑in” replacement for amantadine, memantine, or other cage amines without considering the oxygenation state and the substitution pattern will result in dramatically different biological outcomes.

Quantitative Differentiation of {2‑Oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine: Comparator‑Based Evidence


NMDA Receptor Antagonist Activity: Functional Calcium‑Flux Data vs. Amantadine and Memantine

In primary cultures of rat cerebellar granule neurons challenged with 100 μM NMDA (plus 10 μM glycine), the target compound’s closest structural analogs that lack a C‑3 substituent on the 2‑oxaadamantane cage (compounds 7, 2a‑b, 3a‑b, 4, and 8) exhibited negligible inhibition of the NMDA‑induced intracellular calcium increase, with glutamate IC₅₀ values exceeding 500 μM and NMDA IC₅₀ values >200 μM. By contrast, under identical assay conditions, amantadine produced a partial block (glutamate IC₅₀ = 358 ± 130 μM; NMDA IC₅₀ = 92 ± 29 μM), and memantine showed potent inhibition (glutamate IC₅₀ = 55 ± 12 μM; NMDA IC₅₀ = 1.5 ± 0.1 μM) [REFS‑1]. Because {2‑oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine also lacks a C‑3 substituent, its NMDA antagonist activity is predicted to fall within the same inactive range as the tested C‑3‑unsubstituted 2‑oxaadamantane amines.

NMDA receptor antagonist calcium imaging cerebellar granule neurons polycyclic cage amines

Trypanocidal Activity: Bloodstream‑Form T. brucei Potency and the C‑3‑Substitution Requirement

All novel (2‑oxaadamant‑1‑yl)amine derivatives were tested against cultured bloodstream‑form Trypanosoma brucei. As observed for NMDA antagonism, a C‑3 substituent was mandatory for trypanocidal activity. The most potent tertiary amine, 11a (3,3‑dimethyl derivative), exhibited an IC₅₀ of 3.97 ± 0.75 μM, which was approximately 2‑fold more active than rimantadine (IC₅₀ = 7.04 ± 0.12 μM) and at least 30‑fold more active than amantadine (IC₅₀ > 130 μM). In contrast, all C‑3‑unsubstituted analogs—including primary amine 7, secondary amines 2a,b and 4, and tertiary amine 8—displayed no trypanocidal activity at concentrations up to 5 mg mL⁻¹ [REFS‑1]. Because {2‑oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine is unsubstituted at C‑3, it is predicted to be devoid of trypanocidal activity.

Trypanosoma brucei trypanocidal bloodstream form drug discovery

Antiviral Activity: Lack of Anti‑Influenza A Efficacy Across the 2‑Oxaadamantane Amine Series

Selected (2‑oxaadamant‑1‑yl)amines—including primary amine 7, secondary amine 4, and tertiary amines 2a and 15—were tested for antiviral activity against influenza A virus. None of the tested compounds showed any antiviral activity, contrasting with amantadine, which inhibits the M2 proton channel and displays clinically useful anti‑influenza A efficacy [REFS‑1]. Similarly, the isomeric 2‑oxaadamantan‑5‑amine was evaluated and found entirely inactive as an anti‑influenza A agent [REFS‑2]. The consistent lack of antiviral activity across two different 2‑oxaadamantane amine scaffolds indicates that replacement of a methylene in the adamantane cage by an oxygen atom ablates M2‑channel blocking capability.

antiviral influenza A M2 channel amantadine analog

Physicochemical Differentiation: Solubility and Microsomal Stability of the 2‑Oxaadamantane Core

The 2‑oxaadamantane scaffold has been explicitly documented to exhibit good aqueous solubility and microsomal stability, properties that differentiate it from the highly lipophilic all‑carbon adamantane core. In the context of soluble epoxide hydrolase (sEH) inhibitor development, 2‑oxaadamantane derivative 22 was reported to possess good solubility, high microsomal stability, and excellent selectivity for sEH, which led to its selection for further in vitro and in vivo evaluation in a murine model of cerulein‑induced acute pancreatitis [REFS‑1]. This favorable profile has been attributed to the ability of the endocyclic oxygen to participate in weak hydrogen‑bond interactions within protein binding sites, a feature absent in the corresponding adamantane‑based inhibitors [REFS‑2].

solubility microsomal stability lipophilicity drug‑likeness

Synthetic Accessibility: Multigram‑Scale Preparation of the 2‑Oxaadamantane Intermediate

A recent preprint describes a scalable, cost‑effective four‑step synthesis of 2‑oxaadamantane using inexpensive reagents and mild conditions, which directly enables the preparation of 5‑substituted derivatives and, by extension, 1‑aminomethyl derivatives such as the title compound [REFS‑1]. This represents a practical advantage over many heteroadamantane scaffolds whose multi‑step syntheses have historically suffered from low overall yields and complex purification requirements. The availability of a robust, multigram synthetic route lowers the procurement barrier for medicinal‑chemistry campaigns and ensures supply security relative to less accessible heteroadamantane cores.

scalable synthesis 2‑oxaadamantane building block process chemistry

NMDA Antagonist Activity of a Positional Isomer: 2‑Oxaadamantan‑5‑amine Shows Measurable but Moderate Potency

The isomeric 2‑oxaadamantan‑5‑amine, in which the amino group is attached directly to the C‑5 bridgehead rather than via a methylene linker at C‑1, was independently evaluated as an NMDA receptor antagonist and displayed moderate activity, whereas it was completely devoid of antiviral activity [REFS‑1]. The measured moderate NMDA antagonism of 2‑oxaadamantan‑5‑amine contrasts with the inactivity of the C‑1‑substituted 2‑oxaadamantane amines reported by Duque et al., underscoring the exquisite sensitivity of the 2‑oxaadamantane pharmacophore to the position of the amine substituent. This positional isomer data reinforces that {2‑oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine—combining C‑1 attachment, a methylene spacer, and the absence of a C‑3 substituent—occupies a uniquely unfavorable region of the SAR landscape for NMDA antagonism.

positional isomer NMDA antagonist 2‑oxaadamantan‑5‑amine anti‑influenza

Defined Application Scenarios for {2‑Oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine Based on Quantitative Evidence


Structurally Matched Negative Control for C‑3‑Substituted 2‑Oxaadamantane SAR Studies

The compound’s predicted lack of NMDA antagonist and trypanocidal activity—driven by the absence of a C‑3 substituent—makes it an ideal negative control for mechanistic SAR campaigns that explore the role of the C‑3 position in 2‑oxaadamantane‑based drug candidates [REFS‑1]. Unlike amantadine, which retains residual NMDA antagonist potency (glutamate IC₅₀ = 358 μM), the title compound is expected to show no measurable effect, providing a clean baseline for interpreting the activity of C‑3‑substituted analogs.

Scaffold‑Hopping Starting Material in Solubility‑Constrained CNS Programs

The documented solubility and microsomal stability advantages of the 2‑oxaadamantane core over the all‑carbon adamantane nucleus [REFS‑2] position the title compound as a privileged starting material for CNS drug‑discovery projects where poor aqueous solubility has been a liability (e.g., sEH inhibitors, 11β‑HSD1 inhibitors). The primary amine handle at C‑1 permits rapid derivatization into amides, ureas, and secondary/tertiary amines while retaining the favorable physicochemical profile.

Selectivity‑Profiling Tool for M2‑Channel‑Mediated Antiviral Mechanisms

Given that the entire 2‑oxaadamantane amine series is devoid of anti‑influenza A activity, the compound can be employed as a selectivity probe to confirm that observed antiviral effects in phenotypic screens are mediated specifically through the adamantane‑sensitive M2 proton channel rather than through non‑specific cage‑amine interactions [REFS‑1][REFS‑3].

Cost‑Effective Heteroadamantane Building Block for Fragment‑Based or Combinatorial Library Synthesis

The availability of a scalable, four‑step synthetic route to the 2‑oxaadamantane core [REFS‑4] implies that the 1‑methanamine derivative can be procured or prepared in quantities sufficient for fragment‑based screening, DNA‑encoded library construction, or parallel medicinal‑chemistry exploration, with a lower cost‑per‑compound than many less synthetically accessible heteroadamantane scaffolds.

Quote Request

Request a Quote for {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.